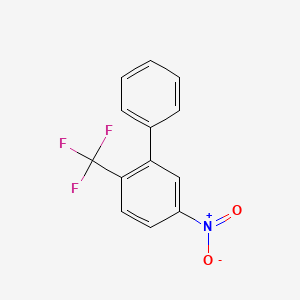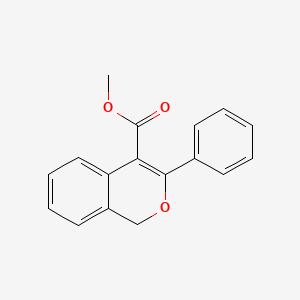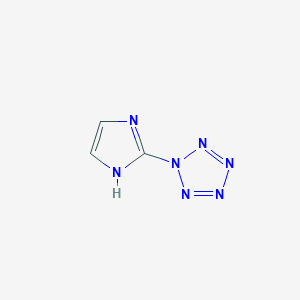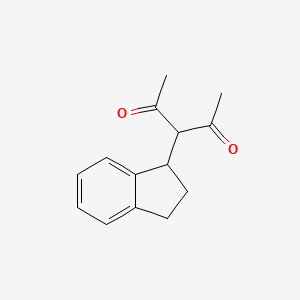![molecular formula C27H27ClN4O5S B12520117 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride CAS No. 801315-14-0](/img/structure/B12520117.png)
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies, but general steps include:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Functional Group Modifications: Introduction of the dimethylcarbamoyl and methoxyanilino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbamoyl group can yield an amine .
Aplicaciones Científicas De Investigación
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of PDE4 in cellular signaling and inflammation.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases such as COPD and asthma.
Industry: Utilized in the development of inhalable drugs for respiratory conditions
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to anti-inflammatory effects. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which modulates the activity of various transcription factors and inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Uniqueness
6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide is unique due to its exceptionally high affinity and selectivity for PDE4 isoforms, making it more potent and specific compared to other PDE4 inhibitors. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propiedades
Número CAS |
801315-14-0 |
|---|---|
Fórmula molecular |
C27H27ClN4O5S |
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H26N4O5S.ClH/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;/h5-15H,1-4H3,(H2,28,32)(H,29,30);1H |
Clave InChI |
OJXWJOXQUQXGMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)



![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)


![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)





